molecular formula C10H8ClNO2S B12465337 3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one

3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one

Cat. No.: B12465337
M. Wt: 241.69 g/mol
InChI Key: QEFMHXQCTYIMNC-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one is a heterocyclic compound featuring an oxazol-5-one core substituted with a chloromethyl group at position 3 and a 5-methylthiophen-2-yl methylidene group at position 4. The oxazol-5-one ring is a five-membered lactone-like structure with inherent electrophilicity, making it reactive toward nucleophiles. The chloromethyl group (ClCH2−) is a versatile functional group capable of undergoing nucleophilic substitution, while the methylthiophene substituent contributes aromaticity and electron-rich properties due to sulfur’s lone pairs. This compound is likely explored for applications in medicinal chemistry (e.g., enzyme inhibition) or as a synthetic intermediate for complex molecules .

Properties

IUPAC Name

3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMHXQCTYIMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methylthiophene-2-carbaldehyde with chloromethyl oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at a temperature of around 60-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Target Compound vs. 4-[(Acridin-4-yl)methylidene]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-one ()
  • Structural Differences : The target compound’s methylthiophene substituent is replaced with an acridin-4-yl group (a polycyclic aromatic system) and a nitro group (electron-withdrawing) in the analogue.
  • Impact :
    • The acridinyl group enhances π-π stacking interactions but reduces solubility due to increased hydrophobicity.
    • The nitro group directs electrophilic substitution reactions meta, contrasting with the methylthiophene’s electron-donating sulfur, which activates positions for electrophilic attack .
Target Compound vs. 4-(2-Hydroxyethyl)-3-methyl-4H-1,2-oxazol-5-one ()
  • Structural Differences : The hydroxyethyl group replaces both the chloromethyl and methylidene substituents.
  • Impact :
    • The hydroxy group increases hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to the target’s lipophilic chloromethyl group .
Target Compound vs. 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole ()
  • Structural Differences : The dihydro-oxazole core (partially saturated) contrasts with the fully unsaturated oxazol-5-one.
  • Impact :
    • Saturation reduces aromatic conjugation, altering electronic properties and reactivity. The phenyl group provides steric bulk but lacks the sulfur-mediated electron donation of methylthiophene .

Crystallographic and Computational Analysis

  • Software Tools : Programs like SHELXL () and ORTEP () are critical for resolving crystal structures of such compounds. For example, hydrogen-bonding patterns in triazole-thiones () were elucidated using these tools .
  • Target Compound : If crystallized, its methylthiophene and chloromethyl groups would likely exhibit anisotropic displacement parameters, requiring robust refinement software for accurate modeling.

Data Tables

Table 1: Key Physical and Structural Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Oxazol-5-one ClCH2−, 5-methylthiophen-2-yl ~237.7* Electrophilic core, lipophilic
4-[(Acridin-4-yl)methylidene] analogue Dihydro-oxazol-5-one Acridin-4-yl, 4-nitrophenyl ~392.3* Aromatic stacking, nitro reactivity
4-(2-Hydroxyethyl)-3-methyl-oxazol-5-one Oxazol-5-one HOCH2CH2−, CH3− 143.14 Hydrophilic, hydrogen-bond donor
3-(Chloromethyl)-5-phenyl-dihydro-oxazole Dihydro-oxazole ClCH2−, C6H5− 195.65 Partial saturation, steric bulk

*Calculated based on formula.

Biological Activity

3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one, also known as (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one, is a synthetic organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8ClNO2S
  • Molar Mass : 241.69 g/mol
  • CAS Number : 1142199-93-6
  • Structure : The compound features a chloromethyl group, a thiophene ring, and an oxazole ring, contributing to its unique reactivity and biological activity.

Anticancer Activity

Research indicates that compounds structurally related to this compound may exhibit anticancer properties. For instance, studies have shown that similar isoxazolone derivatives possess varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), Hep G2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 8.4 mg/mL to 16.4 mg/mL .

Cell LineIC50 (mg/mL)
MCF-711.9
Hep G216.4
A5499.3

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving enzyme inhibition or receptor modulation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and survival.
  • Receptor Modulation : It could potentially bind to cellular receptors, altering their activity and affecting downstream signaling pathways.

Case Studies

A study conducted on various isoxazolone derivatives highlighted the importance of structural modifications in enhancing biological activity. The results indicated that the presence of specific functional groups significantly influenced cytotoxicity profiles against cancer cell lines .

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